1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride

Catalog No.
S3314608
CAS No.
17763-05-2
M.F
C16H24ClNO3
M. Wt
313.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]...

CAS Number

17763-05-2

Product Name

1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(butan-2-ylamino)pentan-1-one;hydrochloride

Molecular Formula

C16H24ClNO3

Molecular Weight

313.82 g/mol

InChI

InChI=1S/C16H23NO3.ClH/c1-4-6-13(17-11(3)5-2)16(18)12-7-8-14-15(9-12)20-10-19-14;/h7-9,11,13,17H,4-6,10H2,1-3H3;1H

InChI Key

YUUNTKWWQPPUNS-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)CC.Cl

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)CC.Cl

The exact mass of the compound 1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride is 313.1444713 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride, is a chemical compound characterized by its unique structure that incorporates a benzodioxole moiety, which is known for its presence in various biologically active compounds. This compound has the molecular formula C13H18ClNO3C_{13}H_{18}ClNO_3 and a molecular weight of approximately 273.74 g/mol. The presence of the benzodioxole group suggests potential interactions with biological systems, making it a subject of interest in pharmacological research.

Due to its functional groups. It may undergo:

  • Nucleophilic substitutions: The nitrogen atom in the amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-base reactions: As a hydrochloride salt, it can dissociate in solution to release protons, influencing its reactivity.
  • Reduction and oxidation: The carbonyl group may be susceptible to reduction reactions, potentially forming alcohol derivatives.

Synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone can be achieved through several methods:

  • Starting from benzodioxole derivatives: Reaction of substituted benzodioxoles with appropriate alkyl amines and ketones under acidic or basic conditions.
  • Use of coupling reactions: Employing coupling agents to link the benzodioxole moiety with the pentanone structure.
  • Functional group transformations: Modifying existing functional groups through selective reactions to yield the desired compound.

This compound may find applications in various fields:

  • Pharmaceutical research: As a potential lead compound for developing new medications targeting neurological disorders or mood regulation.
  • Chemical biology: Investigating its mechanism of action in biological systems could provide insights into cellular signaling pathways.
  • Synthetic chemistry: Serving as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone could include:

  • Receptor binding assays: To determine affinity and selectivity towards neurotransmitter receptors.
  • Enzyme inhibition studies: Assessing the potential inhibitory effects on enzymes relevant to metabolic pathways.
  • Cellular assays: Evaluating cytotoxicity or bioactivity in different cell lines to understand its pharmacological profile.

Several compounds share structural features with 1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(1,3-Benzodioxol-5-yl)-2-propanoneC10H10O3C_{10}H_{10}O_3Simpler structure; potential psychoactive properties
N-sec-butyl pentyloneC16H23NO3C_{16}H_{23}NO_3Related structure with stimulant effects
5-{1-[(2H-1,3-benzodioxol-5-yl)methyl]piperidin-4-yl}-5-(2-methylpropyl)-3-[2-(thiophen-2-yl)ethyl]imidazolidineC26H33N3O4SC_{26}H_{33}N_3O_4SMore complex; potential for diverse biological activity

Uniqueness

The uniqueness of 1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone lies in its specific combination of a benzodioxole moiety with a pentanone framework and an alkyl amino substituent. This combination may confer distinct pharmacological properties compared to similar compounds, particularly regarding receptor interactions and biological effects.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

313.1444713 g/mol

Monoisotopic Mass

313.1444713 g/mol

Heavy Atom Count

21

UNII

NJE5VQ5HUQ

Dates

Last modified: 04-14-2024

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